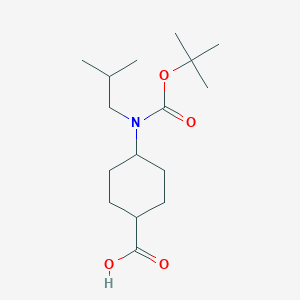

(1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid

Description

(1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and an isobutyl substituent at the 4-position, along with a carboxylic acid at the 1-position. This compound is structurally significant in medicinal chemistry, particularly in peptide synthesis and as a building block for small-molecule inhibitors. Its stereochemistry ((1r,4r)) and bulky isobutyl-Boc substituent influence its conformational stability, solubility, and interaction with biological targets.

Properties

Molecular Formula |

C16H29NO4 |

|---|---|

Molecular Weight |

299.41 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H29NO4/c1-11(2)10-17(15(20)21-16(3,4)5)13-8-6-12(7-9-13)14(18)19/h11-13H,6-10H2,1-5H3,(H,18,19) |

InChI Key |

XNXSKGOBNBHQJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Introduction of the Isobutylamino Group: The isobutylamino group is introduced through nucleophilic substitution reactions, often using isobutylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Isobutylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

(1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid (CAS: 165947-29-5)

- Structure : Differs by a methyl group instead of isobutyl, attached via a methylene bridge.

- Molecular Formula: C₁₄H₂₅NO₄ (vs. estimated C₁₆H₂₉NO₄ for the target compound).

- Properties : Lower lipophilicity due to the smaller methyl group. Hazard warnings (H302, H312, H332) indicate toxicity via ingestion, skin contact, or inhalation .

4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (cis/trans mixture)

Ring Structure Modifications

(1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (CAS: 298716-03-7)

Functional Group Replacements

(1R,4R)-4-((Tert-butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate (CAS: 957035-42-6)

- Structure : Carboxylic acid replaced with a sulfonate ester.

- Properties : Higher molecular weight (369.48) and boiling point (510.9°C).

- Applications : Sulfonate esters are often used as leaving groups in prodrug design, unlike the carboxylic acid’s role in direct biological activity .

(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid (CAS: 1353219-62-1)

- Structure : Additional hydroxyl group at the 3-position.

- Molecular Formula: C₁₂H₂₁NO₅.

Stereochemical Variants

(1r,4r)-1,3-Dioxoisoindolin-2-yl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS: 2095863-57-1)

Key Comparative Data

Research Findings and Implications

- Synthetic Utility : The target compound’s isobutyl-Boc group may require specialized coupling reagents (e.g., HATU) for amide bond formation, as seen in related Boc-protected intermediates .

- Biological Activity : Bulky substituents like isobutyl can enhance target selectivity in kinase inhibitors by filling hydrophobic pockets, as suggested by structural analogs in bromodomain inhibitor studies .

- Safety Profile : Compounds with similar Boc-protected amines (e.g., CAS 165947-29-5) show moderate toxicity, necessitating careful handling .

Biological Activity

(1R,4R)-4-((Tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 299.41 g/mol

- CAS Number : 2365228-63-1

The structure features a cyclohexane ring with a tert-butoxycarbonyl (Boc) protecting group on the amine, which is crucial for its reactivity in synthetic applications .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

- Antioxidant Properties : Similar amino acid structures have shown potential in reducing oxidative stress.

- Enzyme Inhibition : Some derivatives have been reported to inhibit specific enzymes, which can be pivotal in therapeutic contexts.

- Pharmaceutical Applications : The compound is utilized in the synthesis of various pharmaceutical agents, including Janus kinase inhibitors and other active pharmaceutical ingredients .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. Binding affinity studies suggest that it can modulate the activity of certain proteins involved in cellular signaling pathways. Techniques like surface plasmon resonance (SPR) have been employed to assess these interactions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the protection of amine groups and subsequent coupling with carboxylic acids. The Boc group serves as a protective moiety that can be removed under acidic conditions when necessary .

Example Synthesis Pathway

- Starting Material : p-Aminobenzoic acid.

- Reaction Conditions : Use of catalysts like Ru/C under hydrogen pressure.

- Yield : The overall yield can vary but has been reported at approximately 47% for some derivatives .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound and its derivatives in various biological contexts:

- Inhibitory Effects on Enzymes : Research has demonstrated that derivatives can effectively inhibit enzymes involved in cancer progression, such as histone lysine N-methyltransferases. This inhibition leads to decreased cell viability in cancer cell lines .

- Pharmacological Studies : In vivo studies have shown moderate bioavailability and stability in animal models, indicating potential for therapeutic applications against hematological malignancies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-2-methylpentanoic acid | Similar amino acid structure | Antioxidant properties |

| 3-Amino-2-methylbutanoic acid | Contains an amine and carboxylic acid | Enzyme inhibition |

| N-Boc-L-leucine | Tert-butoxycarbonyl protecting group | Used in peptide synthesis |

These compounds share functional groups that contribute to their reactivity and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1r,4r)-4-((tert-butoxycarbonyl)(isobutyl)amino)cyclohexanecarboxylic acid, and how do reaction conditions influence stereochemical purity?

- Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., HATU) in polar aprotic solvents like DMF. For example, tert-butoxycarbonyl (Boc) protection of the amine group is critical to prevent undesired side reactions. A stepwise approach involves:

- Boc-protection of the cyclohexane backbone using Boc-anhydride.

- Isobutylamine coupling via HATU-mediated activation of the carboxylic acid group .

- Purification via reverse-phase HPLC to isolate the diastereomerically pure product .

- Key Considerations : Reaction temperature (room temperature vs. heated), stoichiometry of coupling reagents, and solvent choice (DMF, acetonitrile) significantly impact yield and stereoselectivity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirm regiochemistry and Boc/isobutyl group integration (e.g., tert-butyl protons at δ ~1.4 ppm, cyclohexane ring protons as multiplet signals) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~342.4 based on C17H30N2O4) and monitor purity (>95%) .

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak IA) to ensure (1r,4r) configuration .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during Boc deprotection in downstream applications?

- Challenge : The bulky tert-butyl group and isobutyl substituent create steric barriers during acidolytic Boc removal (e.g., using TFA).

- Solutions :

- Use prolonged reaction times (4–6 hours) in TFA/DCM (1:1 v/v) at 0°C to minimize side reactions.

- Alternatively, employ milder deprotection agents like HCl in dioxane for sensitive substrates .

Q. How does the stereochemistry of the cyclohexane ring influence biological activity in drug discovery?

- Case Study : In prodrug design, the (1r,4r) configuration enhances metabolic stability and target binding. For example, colon-targeted prodrugs using similar cyclohexane derivatives showed improved CSF1R inhibition due to optimal spatial arrangement .

- Experimental Design :

- Synthesize all four stereoisomers and compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution).

- Use molecular docking to assess binding affinity differences to target receptors (e.g., mGluR or CSF1R) .

Q. What are the challenges in scaling up this compound for in vivo studies, and how are they addressed?

- Scalability Issues : Low yields in coupling steps (<50%) and purification difficulties due to polar byproducts.

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.